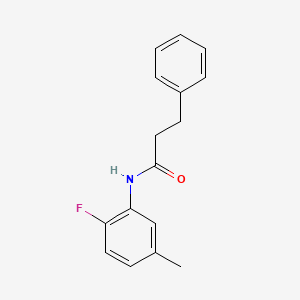
N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide is an anilide.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide and related compounds have been synthesized and studied for their antitumor properties. For instance, Xuechen Hao et al. (2017) synthesized a compound related to N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide, which showed inhibition of cancer cell proliferation (Hao et al., 2017).
Neurological Research
In neurological research, derivatives of this compound have been used as imaging probes in Alzheimer's disease studies. Kepe et al. (2006) used a derivative as a molecular imaging probe to quantify serotonin 1A receptor densities in Alzheimer's disease patients (Kepe et al., 2006).
Kinase Inhibition
Derivatives have been identified as potent inhibitors in kinase research. Schroeder et al. (2009) reported on a derivative that showed significant inhibition of the Met kinase superfamily, highlighting its potential therapeutic applications (Schroeder et al., 2009).
Chemoselective Reactions
The compound's derivatives have been investigated for their chemoselective reactions. Hajji et al. (2002) explored the chemoselective reactions of a related compound, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines (Hajji et al., 2002).
NF-kappaB and AP-1 Gene Expression Inhibition
Research by Palanki et al. (2000) explored derivatives of N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide for inhibiting NF-kappaB and AP-1 gene expression, which is critical in various physiological processes (Palanki et al., 2000).
Synthesis for Medicinal Chemistry
This compound's derivatives have also been synthesized for use in medicinal chemistry. Srinivas et al. (2014) described an improved synthesis process for a key intermediate derived from N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide for the preparation of Tolterodine (Srinivas et al., 2014).
AMPA Receptor Ligand Synthesis
Kronenberg et al. (2007) synthesized a fluorine-18-labelled derivative as a potential radiotracer for cerebral imaging, focusing on AMPA receptor ligands (Kronenberg et al., 2007).
Hepatitis C Virus Polymerase Inhibition
Cheng et al. (2010) investigated derivatives for inhibiting hepatitis C virus polymerase, highlighting the compound's potential in antiviral research (Cheng et al., 2010).
Propiedades
Nombre del producto |
N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide |
|---|---|
Fórmula molecular |
C16H16FNO |
Peso molecular |
257.3 g/mol |
Nombre IUPAC |
N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C16H16FNO/c1-12-7-9-14(17)15(11-12)18-16(19)10-8-13-5-3-2-4-6-13/h2-7,9,11H,8,10H2,1H3,(H,18,19) |
Clave InChI |
BOECBBJDMCTSAU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)F)NC(=O)CCC2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=C(C=C1)F)NC(=O)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



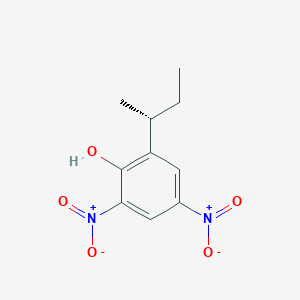
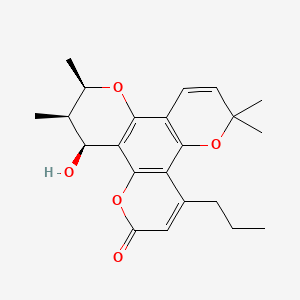
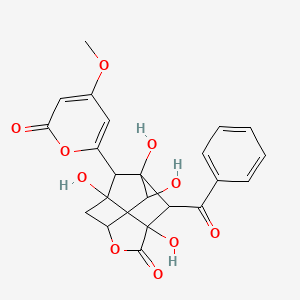
![1,3-Benzothiazol-2-yl-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1210933.png)
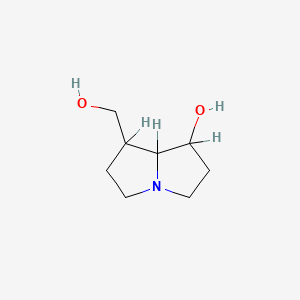

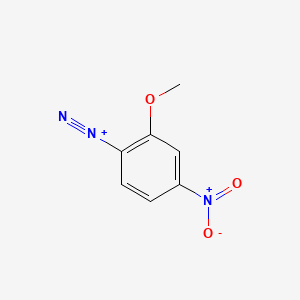

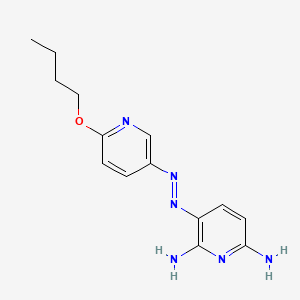
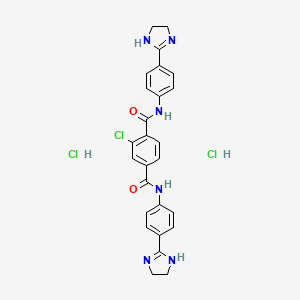
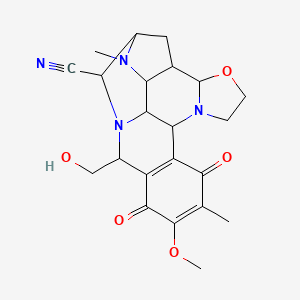
![[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-methoxyphenyl)acetate](/img/structure/B1210949.png)

![N-[bis(aziridin-1-yl)phosphoryl]-5-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1210951.png)